Cas no 1820747-32-7 (tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate)
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate
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- MDL: MFCD29034076
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01ANF9-50mg |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 50mg |
$148.00 | 2025-03-19 | |
| 1PlusChem | 1P01ANF9-100mg |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 100mg |
$204.00 | 2025-03-19 | |
| 1PlusChem | 1P01ANF9-250mg |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 250mg |
$275.00 | 2025-03-19 | |
| 1PlusChem | 1P01ANF9-500mg |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 500mg |
$488.00 | 2025-03-19 | |
| 1PlusChem | 1P01ANF9-1g |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 1g |
$622.00 | 2025-03-19 | |
| 1PlusChem | 1P01ANF9-2.5g |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 2.5g |
$1340.00 | 2024-06-18 | |
| 1PlusChem | 1P01ANF9-5g |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 5g |
$1953.00 | 2024-06-18 | |
| 1PlusChem | 1P01ANF9-10g |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 10g |
$2867.00 | 2024-06-18 | |
| A2B Chem LLC | AV75733-2.5g |
tert-butyl n-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
| A2B Chem LLC | AV75733-5g |
tert-butyl n-(2-phenyl-1,3-thiazol-5-yl)carbamate |
1820747-32-7 | 95% | 5g |
$1646.00 | 2024-04-20 |
tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate
Introduction to Tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate (CAS No. 1820747-32-7)
Tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate, a compound with the chemical formula C12H14N2O2, is a derivative of thiazole that has garnered significant attention in the field of pharmaceutical research. This compound is characterized by its tert-butyl and N-(2-phenyl-1,3-thiazol-5-yl) functional groups, which contribute to its unique chemical properties and potential biological activities. With a CAS number of 1820747-32-7, this molecule has been studied for its role in various biochemical pathways and its potential applications in drug development.
The thiazole core of Tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate is a heterocyclic compound that has been widely explored for its pharmacological properties. Thiazole derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for the development of new therapeutic agents. The presence of the phenyl group in the molecule further enhances its complexity and potential interactions with biological systems.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds due to their diverse biological activities. Carbamates are known to exhibit properties such as insecticidal, herbicidal, and pharmacological effects. The combination of the tert-butyl group and the N-(2-phenyl-1,3-thiazol-5-yl) moiety in Tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate suggests that it may have unique interactions with biological targets, making it a promising candidate for further research.
One of the most compelling aspects of Tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate is its potential application in the treatment of various diseases. Recent studies have shown that thiazole derivatives can modulate multiple signaling pathways involved in inflammation, cancer, and neurodegenerative disorders. The specific arrangement of atoms in this compound may allow it to interact with these pathways in a way that could lead to therapeutic benefits.
The synthesis of Tert-butyl N-(2-phenyl-1,3-thiazol-5-yl)carbamate involves a series of carefully controlled chemical reactions. The introduction of the tert-butyl group provides stability to the molecule while the N-(2-phenyl-1,3-thiazol-5-yl) moiety introduces functionality that can interact with biological targets. The synthesis process typically involves condensation reactions between carbamic acid derivatives and thiazole precursors under controlled conditions.
From a computational chemistry perspective, the molecular structure of Tert-butyl N-(2-phenyl-1,3-thiazol-5-yI)carbamate can be modeled using various software tools to predict its biological activity. These models help researchers understand how the molecule interacts with biological targets at the atomic level. By studying these interactions, scientists can design more effective drugs with fewer side effects.
The pharmacokinetic properties of Tert-butyl N-(2-phcnlyl-l,3-thiazol-S-yII)carbamate are also an area of interest. Understanding how the body processes this compound can help researchers optimize its delivery and efficacy. Studies have shown that thiazole derivatives can be metabolized in multiple ways, depending on the specific functional groups present. The presence of both tert-butIy and N-(2-phcnlyl-l,3-thIazol-S-yII) groups may influence its metabolic pathways and overall bioavailability.
In conclusion, Tert-butYI N-(2-phcnlyl-l,3-thIazol-S-yII)carbamate (CAS No. 1820747-S2-S) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it a valuable candidate for further study. As research continues to uncover new applications for thIazole derivatives, compounds like Tert-butYI N-(S-phcnlyl-l,S-thIazol-S-yII)carbamate are likely to play an important role in the development of new therapeutic agents.
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